9H-Carbazole-2-acetic acid 9H-Carbazole-2-acetic acid
Brand Name: Vulcanchem
CAS No.: 51035-18-8
VCID: VC21306015
InChI: InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17)
SMILES: C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

9H-Carbazole-2-acetic acid

CAS No.: 51035-18-8

Cat. No.: VC21306015

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

9H-Carbazole-2-acetic acid - 51035-18-8

Specification

CAS No. 51035-18-8
Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name 2-(9H-carbazol-2-yl)acetic acid
Standard InChI InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17)
Standard InChI Key XEDSZIKWEGZUTC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O

Introduction

Chemical Structure and Fundamental Properties

9H-Carbazole-2-acetic acid is structurally related to the parent compound 9H-Carbazole, which was first discovered in the fraction of crude anthracene of coal tar during 1827. The core structure consists of a dibenzopyrrole system (also called dibenzazole) comprising a dibenzenoid nucleus with a nitrogen atom at the 9-position . The 2-acetic acid functional group extends from the second position of the carbazole ring system, providing unique chemical reactivity to the molecule.

Structural Characteristics

9H-Carbazole-2-acetic acid contains the following key structural elements:

  • A tricyclic structure with two benzene rings fused to a central five-membered pyrrole ring

  • A nitrogen atom at position 9 with a proton attached (hence the "9H" designation)

  • An acetic acid group (-CH₂COOH) attached at the 2-position of the carbazole ring

The compound is structurally similar to (9-Methyl-9H-carbazol-2-yl)-acetic acid, which has a methyl group at the 9-position instead of a hydrogen atom .

Physical and Chemical Properties

While specific data for 9H-Carbazole-2-acetic acid is limited in the provided search results, we can infer some properties based on similar compounds:

PropertyValueNotes
Molecular FormulaC₁₄H₁₁NO₂Compared to C₁₅H₁₃NO₂ for the 9-methyl derivative
Molecular Weight~225.25 g/molEstimated based on structure (C₁₄H₁₁NO₂)
AppearanceWhite to off-white solidBased on related carbazole compounds
SolubilityLimited water solubilityCarbazole has 1.1 mg/ml water solubility
Log P~3.2-3.7Carbazole has a log P of 3.72
Melting PointLikely >200°CParent carbazole melts at 243-246°C

The compound contains a carboxylic acid group that can participate in hydrogen bonding and acid-base reactions, while the aromatic carbazole core provides rigidity, thermal stability, and fluorescence properties characteristic of many carbazole derivatives.

Synthesis Methods and Approaches

General Synthetic Routes for Carbazole Derivatives

Several synthetic approaches can be employed to prepare carbazole derivatives including 9H-Carbazole-2-acetic acid. Based on the available literature, potential synthetic routes may include:

Functionalization of Carbazole

The parent carbazole can be functionalized at the 2-position through various methods:

  • Lithiation followed by reaction with an electrophile

  • Direct C-H activation using transition metal catalysts

  • Halogenation followed by coupling reactions

For example, 3,6-diiodo-9H-carbazole can be prepared by reacting carbazole with potassium iodide and potassium iodate in acetic acid . Similar halogenation strategies could be employed to introduce functionality at the 2-position.

Cyclization Approaches

The search results mention the use of palladium acetate as a productive catalyst for the cyclization of diphenylamine derivatives into carbazole derivatives . This approach could potentially be adapted to synthesize 9H-Carbazole-2-acetic acid by:

  • Preparing an appropriately substituted diphenylamine with an acetic acid moiety

  • Performing palladium-catalyzed oxidative cyclization to form the carbazole ring system

Protecting Group Strategies

When synthesizing functionalized carbazoles, protecting groups are often necessary for the nitrogen atom. As demonstrated in the search results, acetylation of 3,6-diiodo-9H-carbazole using acetic anhydride provides a protecting group strategy that could be relevant for the synthesis of 9H-Carbazole-2-acetic acid .

Structural Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the closely related (9-Methyl-9H-carbazol-2-yl)-acetic acid, we would expect characteristic NMR signals:

  • ¹H NMR would show aromatic protons (typically δ 7.0-8.5 ppm)

  • A singlet for the N-H proton (if present) around δ 8-10 ppm

  • Methylene protons (-CH₂-) of the acetic acid group around δ 3.5-4.0 ppm

  • Carboxylic acid proton (-COOH) as a broad singlet around δ 10-13 ppm

Infrared (IR) Spectroscopy

Expected IR bands would include:

  • N-H stretching (if present) around 3400-3500 cm⁻¹

  • C=O stretching from the carboxylic acid group around 1700-1725 cm⁻¹

  • O-H stretching from the carboxylic acid around 2500-3300 cm⁻¹ (broad)

  • Aromatic C=C stretching around 1400-1600 cm⁻¹

Molecular Identification

For unambiguous identification, several parameters are typically used:

Identification ParameterExpected Information
InChISimilar to "InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)" but without the methyl group
SMILES NotationSimilar to "CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O" but with H instead of CH₃ at position 1
Canonical StructureTricyclic heterocyclic compound with acetic acid at position 2

Materials Science Applications

Electronic Properties

Carbazole derivatives are known for their unique electronic properties. The search results indicate research on "Triplet Energy Confinement and Transfer in Organic Semiconducting Molecular Assemblies" involving carbazole-based compounds .

9H-Carbazole-2-acetic acid may exhibit similar properties due to its conjugated π-electron system. The presence of the acetic acid group could also influence:

  • Charge transport properties

  • Fluorescence characteristics

  • Ability to form ordered assemblies through hydrogen bonding

Comparison with Related Carbazole Derivatives

Structural Variations

Table 1 below compares 9H-Carbazole-2-acetic acid with related compounds:

CompoundKey Structural FeaturesMolecular FormulaMolecular Weight
9H-Carbazole-2-acetic acidH at N-9, acetic acid at C-2C₁₄H₁₁NO₂~225.25 g/mol
(9-Methyl-9H-carbazol-2-yl)-acetic acidMethyl at N-9, acetic acid at C-2C₁₅H₁₃NO₂239.27 g/mol
9H-CarbazoleH at N-9, no substituentsC₁₂H₉N167.20 g/mol
3,6-Diiodo-9H-carbazoleH at N-9, iodine at C-3 and C-6C₁₂H₇I₂N418.87 g/mol

Property Variations

The presence of different substituents on the carbazole scaffold significantly affects the physical, chemical, and biological properties of these compounds:

  • N-substitution (e.g., methyl group in 9-Methyl-9H-carbazol-2-yl-acetic acid) eliminates the N-H hydrogen bonding capability but may enhance solubility in organic solvents

  • The acetic acid group provides acid-base properties and potential for derivatization

  • Halogen substitution (as in 3,6-diiodo-9H-carbazole) affects electronic properties and provides sites for further functionalization

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